molecular formula C17H16N4O2S B2757323 N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034431-30-4

N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2757323
CAS No.: 2034431-30-4
M. Wt: 340.4
InChI Key: LCLJGEICPABVCV-UHFFFAOYSA-N
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Description

N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with an indazole ring, a thiolane moiety, and a pyridine carboxamide group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Ring: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.

    Attachment of the Thiolane Group: The thiolane moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a thiolane derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated synthesis equipment, large-scale reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the indazole ring, converting them to amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It can serve as a probe in biochemical assays to elucidate the function of specific proteins.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as a lead compound in drug discovery programs targeting diseases such as cancer, where its ability to inhibit specific enzymes or receptors is of interest.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-Indazol-6-yl)-2-(pyridin-3-yloxy)pyridine-3-carboxamide: Lacks the thiolane moiety, which may affect its reactivity and biological activity.

    N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)benzamide:

Uniqueness

N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of both the thiolane and indazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(20-12-4-3-11-9-19-21-15(11)8-12)14-2-1-6-18-17(14)23-13-5-7-24-10-13/h1-4,6,8-9,13H,5,7,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLJGEICPABVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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